Receptor Binding Affinity: HCA2 (GPR109A) Agonist Activity Compared to the Natural Ligand Nicotinic Acid
6-Hydroxy-2-methylnicotinic acid demonstrates direct, high-affinity binding to the human hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A). In a competitive binding assay, it displaces [5,6-³H]-nicotinic acid from recombinant human HCA2 receptors expressed in Flp-In HEK cell membranes with an IC₅₀ of 327 nM [1]. This potency is comparable to that of the endogenous agonist nicotinic acid, which exhibits submicromolar potency at this receptor [2], confirming that the 6-hydroxy-2-methyl substitution pattern maintains, and potentially modulates, affinity for this key target. The measured EC₅₀ for functional agonism, assessed via inhibition of forskolin-stimulated cAMP accumulation, was 1010 nM (1.01 μM) [1], establishing this compound not just as a binder but as a functional activator of the receptor.
| Evidence Dimension | HCA2 Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC₅₀ = 327 nM |
| Comparator Or Baseline | Nicotinic Acid (Niacin) |
| Quantified Difference | Target compound exhibits submicromolar potency, consistent with the comparator class. |
| Conditions | Competitive binding assay: Displacement of [5,6-³H]-nicotinic acid from recombinant human HCA2 receptor expressed in Flp-In HEK cell membranes, incubated for 2 hrs. |
Why This Matters
Confirms that this specific derivative retains potent, direct interaction with a clinically relevant receptor, providing a structurally distinct alternative to nicotinic acid for research on lipid metabolism and neuroinflammation.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50022066 (CHEMBL3299113). BindingDB Database. View Source
- [2] Wise, A., Foord, S. M., Fraser, N. J., Barnes, A. A., Elshourbagy, N., Eilert, M., ... & Murdock, P. R. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874. View Source
